
6,7-Dimethoxy-3,4-dihydroisoquinoline
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂. It serves as a pivotal intermediate in asymmetric synthesis, particularly for naturally occurring isoquinoline alkaloids such as (S)-(−)-trolline and (R)-(+)-oleracein E . Its structure features a partially saturated isoquinoline core with methoxy substituents at positions 6 and 7, which enhance its electron-rich nature and reactivity in catalytic transformations . The compound is synthesized via methods like Bischler-Napieralski condensation or reactions with nitroalkanes in polyphosphoric acid , and it exhibits unique photophysical properties influenced by protonation in protic solvents .
Preparation Methods
One-Pot Synthesis Method
A recent patent describes a one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. This process is characterized by the following steps:
Step 1: Combine 3,4-dimethoxyphenethylamine with a formylation reagent (e.g., ethyl formate).
Step 2: Introduce oxalyl chloride to the reaction mixture.
Step 3: Add phosphotungstic acid as a catalyst for ring closure.
Step 4: Use an alcohol solvent (preferably methanol) to facilitate product formation.
Step 5: Cool the reaction mixture for crystallization and subsequently filter and dry to obtain the final product.
This method yields over 75% with a purity exceeding 99%, making it highly efficient for industrial applications.
Cyclization Reactions
Another approach involves cyclization reactions where amide compounds react under acidic conditions. For instance, N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl acetamide can be treated with sulfuric acid to yield 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. This method has reported yields of approximately 39% before purification.
Formylation and Subsequent Reactions
This method typically involves the use of formylation reagents followed by cyclization or other transformation reactions. The use of dichloromethane as a solvent during these processes has been noted for its effectiveness in extracting the desired product while minimizing impurities.
- Data Table: Summary of Preparation Methods
Method | Key Steps | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
One-Pot Synthesis | Formylation → Oxalyl chloride addition → Catalysis → Crystallization | >75 | >99 | Simple operation; suitable for industrial use |
Cyclization Reaction | Amide + Acid → Cyclization | ~39 | Variable | Requires purification; lower yield |
Formylation & Reactions | Use of formylation reagents followed by cyclization | Variable | Variable | Effective extraction; solvent choice critical |
The one-pot synthesis method stands out due to its simplicity and high yield. The process minimizes waste and reduces costs associated with multiple reaction steps. Furthermore, the use of common reagents makes this method accessible for broader applications in chemical synthesis.
In contrast, cyclization reactions tend to have lower yields and may require additional purification steps to achieve desired purity levels. This highlights the trade-off between complexity and efficiency in synthetic routes.
The preparation methods for this compound reflect a balance between efficiency, cost-effectiveness, and purity. The one-pot synthesis method is particularly promising for industrial applications due to its high yield and simplicity. Future research may focus on optimizing these methods further or exploring alternative pathways that could enhance yield or reduce environmental impact.
Chemical Reactions Analysis
Reactions with o-Quinone Methides
Condensation with o-quinone methides yields two distinct product types depending on the substrate :
Heterocyclization with 1-Dimethylaminomethyl-2-naphthols
Produces 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6] oxazino[2,3-a]isoquinolines via intramolecular cyclization.
Substrate | Product Structure | Yield |
---|---|---|
1-Dimethylaminomethyl-2-naphthol | Naphtho-oxazino-isoquinoline | 52–65% |
Michael Aza Reaction with o-Hydroxybenzyl Alcohols
Forms 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols through conjugate addition.
Substrate | Product | Yield |
---|---|---|
o-Hydroxybenzyl alcohol | Phenolic Mannich base | 60–75% |
Amidoalkylation with Indole and Pyrrole
Reactions with acyl chlorides generate N-acyliminium intermediates, which undergo amidoalkylation with indole or pyrrole :
Acyl Chloride | Heterocycle | Product | Yield |
---|---|---|---|
Acetyl chloride | Indole | 1-(1H-3-indolyl)-isoquinoline | 68% |
Ethyl chloroformate | Pyrrole | Ethyl 1-(pyrrol-3-yl)-isoquinoline | 76% |
Mechanistic Insight :
- Acylation forms an electrophilic iminium ion.
- Nucleophilic attack by heterocycles (indole/pyrrole) at the α-position.
Reissert Compound Formation
Reaction with chiral acid chlorides (e.g., (−)-menthyl chloroformate) produces diastereomeric Reissert compounds :
Acid Chloride | Product Diastereomer Ratio (dr) |
---|---|
(−)-Menthyl chloroformate | 3:1 (major:minor) |
These compounds serve as intermediates for asymmetric synthesis of bioactive alkaloids .
Reactions with Thiodiacetic Anhydrides
3-Phenyl-thiodiacetic anhydride reacts with this compound to form 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- thiazino[3,4-a]isoquinoline-1-carboxylic acid as a single diastereomer :
Parameter | Detail |
---|---|
Yield | 92% |
Stereoselectivity | Controlled by anhydride geometry |
Biological Activity Derivatives
This compound derivatives exhibit pharmacological potential:
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) modulates smooth muscle contractility via Ca²⁺ channel and 5-HT receptor interactions .
- Antioxidant and neuroprotective properties are under investigation for therapeutic applications .
Comparative Reaction Table
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
The compound is being explored for its neuropharmacological properties, which may lead to the development of treatments for neurological disorders. Research indicates that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can influence muscle contractility and potentially offer therapeutic benefits in conditions such as Huntington's disease and other movement disorders .
Case Study: Muscle Contractility
A study investigated the effects of a derivative (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) on smooth muscle tissue. The results indicated that this compound reduced calcium-dependent contractions, suggesting a mechanism involving the modulation of calcium channels and neurotransmitter receptors . This highlights its potential as a therapeutic agent in controlling muscle activity.
Antioxidant Research
Oxidative Stress Reduction
this compound exhibits antioxidant properties that are beneficial in formulating health supplements and cosmetic products aimed at reducing oxidative stress. This property is crucial for developing compounds that can mitigate cellular damage caused by free radicals .
Analytical Chemistry
Standardization in Analytical Methods
The compound serves as a standard in various analytical techniques used to quantify and detect isoquinoline derivatives in complex mixtures. Its application in analytical chemistry facilitates accurate measurements and enhances the reliability of experimental results .
Natural Product Synthesis
Intermediate in Synthesis
this compound is utilized as an intermediate in the synthesis of other natural products. This role is essential for creating compounds with potential medicinal properties, thereby expanding the library of bioactive substances available for drug development .
Anti-inflammatory Effects
Research into the biological activities of this compound has revealed its anti-inflammatory properties. These findings contribute to understanding its mechanisms and potential applications in drug formulation aimed at treating inflammatory conditions .
Data Table: Summary of Applications
Application Area | Description | Notable Findings/Case Studies |
---|---|---|
Pharmaceutical Development | Exploration for neurological disorder treatments | Reduces muscle contractions via calcium modulation |
Antioxidant Research | Formulation of products to combat oxidative stress | Effective in reducing cellular oxidative damage |
Analytical Chemistry | Serves as a standard for quantifying isoquinoline derivatives | Enhances reliability in analytical measurements |
Natural Product Synthesis | Intermediate for synthesizing bioactive compounds | Facilitates development of new medicinal agents |
Biological Activity Studies | Investigates anti-inflammatory effects | Contributes to potential drug formulations |
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist or agonist for certain receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Derivatives
1-Substituted Derivatives
- 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 4876-00-0): Substitution at the 1-position with a benzyl group increases steric bulk, altering reactivity in aza-Friedel–Crafts reactions. This derivative is used in coupling with indole to generate efflux pump inhibitors (EPIs) in antibacterial studies .
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: The 2-chlorophenyl and 3-methyl groups enhance lipophilicity, improving in silico-predicted cardiovascular activity.
Tricyclic Fused Derivatives
Reaction with cyclic anhydrides (e.g., maleic or succinic anhydride) under the Castagnoli–Cushman protocol yields tricyclic systems like benzo[a]quinolizidinones. These derivatives exhibit distinct NMR coupling constants (e.g., $^3J_{1,11b} = 8.0–10.0$ Hz for trans-diastereomers), crucial for structural elucidation .
Reissert Compounds
Diastereomeric Reissert compounds (e.g., 8–11 , 18–21 ) formed with chiral acid chlorides are intermediates in stereoselective synthesis. These compounds demonstrate configurational stability, enabling access to enantiopure alkaloids .
Key Observations :
- Cu(I) catalysis enables high enantioselectivity (>95% ee) in alkynylation, critical for natural product synthesis .
- Thiourea catalysts (e.g., Betti base-derived 3e ) outperform commercial chiral amines in Strecker reactions, achieving 73% ee .
- Electron-rich substrates (e.g., 6,7-dimethoxy derivatives) exhibit lower yields in Reformatsky-type additions due to steric and electronic effects .
Physical and Spectral Properties
Notes:
- Protonation in protic solvents generates cationic forms, shifting fluorescence spectra .
- The hydrochloride salt’s crystalline powder form is preferred for handling and storage .
Insights :
- Substitution at the 1-position (e.g., benzyl, chlorophenyl) enhances antibacterial and anticancer profiles .
Biological Activity
6,7-Dimethoxy-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological potential, antimicrobial properties, and effects on muscle contractility.
Pharmacological Potential
Recent studies have highlighted various pharmacological activities associated with this compound derivatives. These include:
- Antidepressant Properties : A study evaluated novel derivatives of 3,4-dihydroisoquinoline for their antidepressant effects. Notably, compounds showed significant neuroprotective activity in PC12 cells and lower hepatotoxicity compared to traditional antidepressants like agomelatine. Compound 6a-1 demonstrated a concentration-dependent increase in cell survival and maturation .
- Anti-cancer Activity : Research indicates that derivatives of this compound exhibit potent anti-cancer properties. For instance, compounds have been shown to inhibit the NF-kB pathway in murine mammary cancer cells and reduce tumor cell invasion . Another study demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied:
- Bacterial Inhibition : Compounds derived from this structure have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL .
- Fungal Activity : The same compounds exhibited antifungal activity with MIC values as low as 0.06 mg/mL against various fungi, outperforming standard antifungal agents like ketoconazole .
Effects on Muscle Contractility
The compound has also been studied for its effects on muscle contractility:
- Smooth Muscle Interaction : In experiments involving isolated smooth muscle tissue, this compound was found to modulate calcium currents significantly by interacting with muscarinic acetylcholine receptors and serotonin receptors. This interaction resulted in a notable reduction in spontaneous contractile activity . Specifically, at a concentration of 50 μM, it reduced the strength of calcium-dependent contractions by approximately 31.6% compared to acetylcholine stimulation.
Summary of Findings
The biological activity of this compound can be summarized as follows:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Dimethoxy-3,4-dihydroisoquinoline in academic research?
- Methodological Answer : The compound is frequently synthesized via catalytic enantioselective C1-alkynylation using Cu(I) catalysts. A five-step asymmetric synthesis route starting from this compound, benzaldehyde, and terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) achieves high enantiopurity (95–96% ee) for natural alkaloids like (S)-(−)-trolline and (R)-(+)-oleracein E . Key steps include alkynylation, hydrogenation, and cyclization (Table 1 in details optimization parameters). For non-chiral applications, a three-step route using methyl iodide and potassium carbonate yields intermediates for pharmaceuticals like Tetrabenazine with 21% total yield .
Q. How is purification typically achieved for this compound derivatives?
- Methodological Answer : Recrystallization from ethanol or methanol is standard for removing impurities, particularly in pharmaceutical intermediates (e.g., Tetrabenazine synthesis) . For deuterated analogs (e.g., D6-labeled compounds), high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying isotopic purity . Column chromatography with silica gel is often employed for enantiomer separation in asymmetric syntheses .
Advanced Research Questions
Q. What strategies are employed to achieve high enantioselectivity in the synthesis of tetrahydroisoquinoline alkaloids from this compound?
- Methodological Answer : Cu(I)-catalyzed alkynylation with chiral ligands (e.g., (R,Ra)-N-pinap) achieves >95% enantiomeric excess (ee) by controlling stereochemistry at the C1 position . Diastereoselective Reissert compound formation using chiral acid chlorides (e.g., menthyl derivatives) further refines selectivity (80:20 diastereomer ratio) . Contradictions in catalytic efficiency (e.g., CuI vs. CuBr) are resolved by optimizing solvent systems and reaction temperatures, as shown in Table 1 of .
Q. How can isotopic labeling (e.g., D6 analogs) of this compound impact pharmacological studies?
- Methodological Answer : Deuterated derivatives (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline hydrochloride) enable precise pharmacokinetic tracking via mass spectrometry and NMR. They are used as internal standards for analytical method validation (AMV) in drug development, ensuring compliance with regulatory guidelines like the Abbreviated New Drug Application (ANDA) . Isotopic labeling also reduces metabolic degradation in vivo, enhancing compound stability for tracer studies .
Q. What role does this compound play in materials science applications?
- Methodological Answer : The compound serves as a ligand in luminescent iridium(III) complexes for deep-red light-emitting electrochemical cells (LEECs). Theoretical and experimental studies show its cis-configuration enhances photophysical properties, with potential applications in solar energy conversion devices .
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJVQUDZCZJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187475 | |
Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-18-1 | |
Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3382-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003382181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-6,7-dimethoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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